molecular formula C17H17NO5 B15000076 N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline

N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline

Cat. No.: B15000076
M. Wt: 315.32 g/mol
InChI Key: JNVODDUQSWYCQT-UHFFFAOYSA-N
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Description

(E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a benzodioxole ring substituted with methoxy groups and a methoxyphenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imine nitrogen.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound shows activity against specific biological targets.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or organic electronics.

Mechanism of Action

The mechanism of action for (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)METHANIMINE: Lacks the benzodioxole ring, potentially altering its reactivity and biological activity.

    (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(PHENYL)METHANIMINE: Lacks the methoxy group on the phenyl ring, which could affect its chemical properties.

Uniqueness

The presence of both the benzodioxole ring and the methoxyphenyl group in (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C17H17NO5/c1-19-13-6-4-12(5-7-13)18-9-11-8-14(20-2)16-17(15(11)21-3)23-10-22-16/h4-9H,10H2,1-3H3

InChI Key

JNVODDUQSWYCQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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